molecular formula C24H21N3O2S B302862 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Katalognummer B302862
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: SAOPMMJCOVTXCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound with potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological activity. In

Wirkmechanismus

The mechanism of action of 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound may act by inducing apoptosis in tumor cells.
Biochemical and Physiological Effects:
2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to have potential anti-inflammatory and analgesic effects. This compound has also been shown to have potential antitumor effects. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of zinc ions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments is its potential biological activity. This compound has been shown to have potential anti-inflammatory and analgesic activity, potential antitumor activity, and potential as a fluorescent probe for the detection of zinc ions. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Zukünftige Richtungen

There are several future directions for research on 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One direction could be to further investigate its potential anti-inflammatory and analgesic activity. Another direction could be to further investigate its potential antitumor activity. Additionally, further research could be done to fully understand the mechanism of action of this compound. Finally, research could be done to explore other potential applications of this compound, such as its potential as a fluorescent probe for the detection of other metal ions.

Synthesemethoden

2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can be synthesized using a multi-step process. The first step involves the reaction of 3-methylbenzyl chloride with sodium sulfide to form 3-methylbenzyl sulfide. The second step involves the reaction of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline with ethyl chloroacetate to form N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. The final step involves the reaction of 3-methylbenzyl sulfide with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide to form 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has potential applications in scientific research due to its potential biological activity. This compound has been shown to have potential anti-inflammatory and analgesic activity. It has also been shown to have potential antitumor activity. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of zinc ions.

Eigenschaften

Produktname

2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Molekularformel

C24H21N3O2S

Molekulargewicht

415.5 g/mol

IUPAC-Name

2-[(3-methylphenyl)methylsulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H21N3O2S/c1-17-6-5-7-18(14-17)15-30-16-22(28)25-21-12-10-20(11-13-21)24-27-26-23(29-24)19-8-3-2-4-9-19/h2-14H,15-16H2,1H3,(H,25,28)

InChI-Schlüssel

SAOPMMJCOVTXCS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Kanonische SMILES

CC1=CC(=CC=C1)CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.